Di-Boc-DL-cystathionine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Di-Boc-DL-cystathionine typically involves the protection of amino and carboxyl groups using tert-butoxycarbonyl (Boc) groups. The process begins with the thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester, derived from L-cystine, with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester, derived from L-aspartic acid . This method produces this compound with high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high purity and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Di-Boc-DL-cystathionine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: The Boc-protected amino groups can undergo substitution reactions under acidic conditions to remove the Boc groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Free amino acids after Boc deprotection.

Aplicaciones Científicas De Investigación

Di-Boc-DL-cystathionine is widely used in scientific research, particularly in:

Chemistry: As a standard for amino acid analysis and in the synthesis of peptides containing cystathionine.

Biology: Studying metabolic pathways involving cystathionine and its role in diseases.

Industry: Used in the production of specialized peptides and proteins for research and therapeutic purposes.

Mecanismo De Acción

Di-Boc-DL-cystathionine exerts its effects primarily through its involvement in the transsulfuration pathway. It is a substrate for cystathionine beta-synthase and cystathionine gamma-lyase, enzymes that convert homocysteine to cysteine . This pathway is crucial for sulfur amino acid metabolism and the production of hydrogen sulfide, a signaling molecule involved in various physiological processes .

Comparación Con Compuestos Similares

L-cystathionine: A naturally occurring form involved in the same metabolic pathways.

N-acetyl-L-cystathionine: Another derivative used in similar research applications.

Uniqueness: Di-Boc-DL-cystathionine is unique due to its dual Boc protection, which makes it more stable and easier to handle in synthetic processes compared to its unprotected counterparts . This stability allows for more precise studies and applications in proteomics and peptide synthesis .

Actividad Biológica

Di-Boc-DL-cystathionine is a derivative of cystathionine, an important non-proteinogenic amino acid involved in several biological processes, including the transsulfuration pathway, which is crucial for synthesizing cysteine and methionine. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and notable research findings.

Chemical Structure and Properties

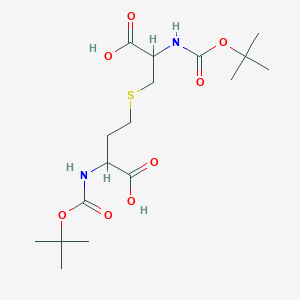

This compound features two Boc (tert-butyloxycarbonyl) protecting groups attached to the amino groups of cystathionine. This modification enhances its stability and solubility, making it suitable for peptide synthesis and drug development. The compound can be represented structurally as follows:

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Protection of Amino Groups : The amino groups of cystathionine are protected using Boc anhydride.

- Formation of Cystathionine Linkage : The compound is then subjected to conditions that allow for the formation of the cystathionine linkage.

- Purification : The final product is purified through methods such as chromatography.

Metabolic Pathways

This compound plays a significant role in metabolic pathways related to sulfur-containing amino acids. It is involved in:

- Cysteine and Methionine Biosynthesis : As a precursor in the transsulfuration pathway, it contributes to the synthesis of these essential amino acids.

- Antioxidant Defense Mechanisms : By forming thiol groups, it aids in cellular protection against oxidative stress.

Research Findings

Several studies have investigated the biological activity of this compound:

- Peptide Synthesis : It serves as a building block for synthesizing peptides with specific structural features or biological activities.

- Drug Development : Its derivatives have shown potential in developing peptide-based drugs targeting various diseases, including cancer and microbial infections.

Case Studies

- Antimicrobial Activity : Research demonstrated that peptides synthesized using this compound exhibited enhanced antimicrobial properties against various pathogens, suggesting its utility in developing new antibiotics.

- Cancer Research : Studies indicated that modifications involving this compound could improve the stability and efficacy of anticancer peptides, enhancing their interaction with target proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cysteine derivative | Contains Boc protecting groups; enhances stability |

| Cystine | Disulfide bond | Naturally occurring; important in protein structure |

| Lanthionine | Thioether linkage | Contains two sulfur atoms linked by carbon |

| N-acetylcysteine | Thiol compound | Known for antioxidant properties; commonly used as a supplement |

Propiedades

IUPAC Name |

4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O8S/c1-16(2,3)26-14(24)18-10(12(20)21)7-8-28-9-11(13(22)23)19-15(25)27-17(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBKMIZPKGMIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.